molecular formula C16H27N3O2 B12942645 (R)-5-Amino-2-((1-(trans-4-methylcyClohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid

(R)-5-Amino-2-((1-(trans-4-methylcyClohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid

Cat. No.: B12942645
M. Wt: 293.40 g/mol
InChI Key: AEHFUSPLVGWEEP-JVWICGRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid is a complex organic compound with a unique structure that combines an amino acid backbone with an imidazole ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

®-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The cyclohexyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid is unique due to its combination of an amino acid backbone with an imidazole ring and a cyclohexyl group. This structure provides a distinct set of chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C16H27N3O2

Molecular Weight

293.40 g/mol

IUPAC Name

(2R)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid

InChI

InChI=1S/C16H27N3O2/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17/h10-13,15H,2-9,17H2,1H3,(H,20,21)/t12?,13-,15?/m1/s1

InChI Key

AEHFUSPLVGWEEP-JVWICGRDSA-N

Isomeric SMILES

CC1CCC(CC1)N2C=C(N=C2)C[C@@H](CCCN)C(=O)O

Canonical SMILES

CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.